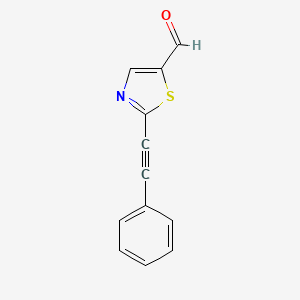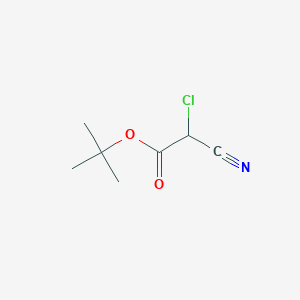
Tert-butyl 2-chloro-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-chloro-2-cyanoacetate is an organic compound with the molecular formula C7H11ClNO2. It is a versatile intermediate used in various chemical syntheses due to its unique structural features, which include a tert-butyl ester, a chloro group, and a cyano group. These functional groups make it a valuable building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-chloro-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl chloro(cyano)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-chloro-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of tert-butyl cyanoacetic acid.
Reduction: Formation of tert-butyl aminoacetate.
Applications De Recherche Scientifique
Tert-butyl 2-chloro-2-cyanoacetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl chloro(cyano)acetate involves its functional groups:
Chloro Group: Acts as a leaving group in nucleophilic substitution reactions.
Cyano Group: Participates in various transformations, including reduction and nucleophilic addition.
Ester Group: Can be hydrolyzed or transesterified under appropriate conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl cyanoacetate: Similar structure but lacks the chloro group.
Tert-butyl bromoacetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl cyanoacetate: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
Tert-butyl 2-chloro-2-cyanoacetate is unique due to the presence of both a chloro and a cyano group, which allows for diverse chemical transformations. Its tert-butyl ester group provides steric hindrance, making it more stable under certain reaction conditions compared to its ethyl ester counterpart .
Propriétés
Formule moléculaire |
C7H10ClNO2 |
|---|---|
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
tert-butyl 2-chloro-2-cyanoacetate |
InChI |
InChI=1S/C7H10ClNO2/c1-7(2,3)11-6(10)5(8)4-9/h5H,1-3H3 |
Clé InChI |
ZDLQYYNXTWSHJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


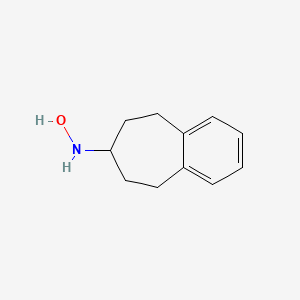
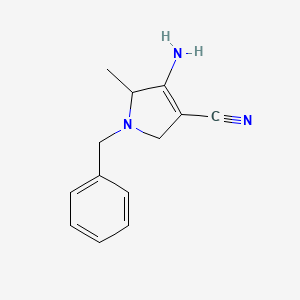
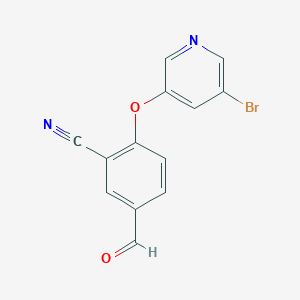
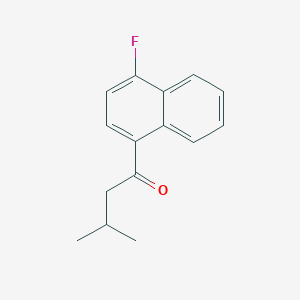
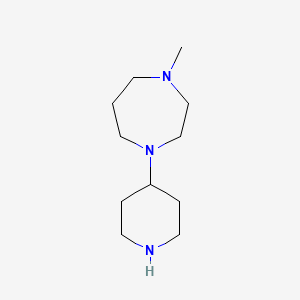
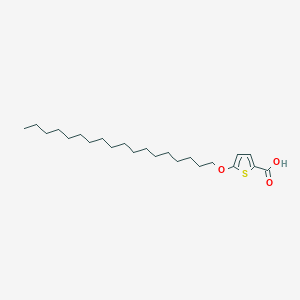
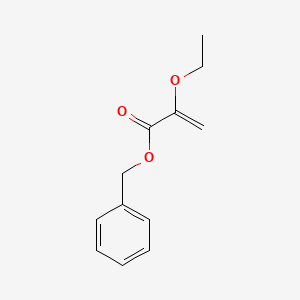
![N-{2-[1-Hydroxy-1-(pyridin-2-yl)ethyl]phenyl}-4-methoxybenzamide](/img/structure/B8475837.png)
![1,4-Dimethyl-2-nitro-5-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8475844.png)
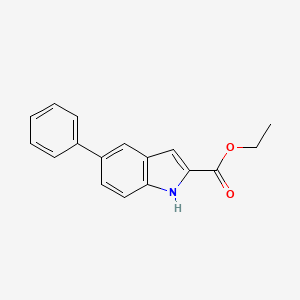
![6-Hydroxyspiro[2.5]octane-5-carbonitrile](/img/structure/B8475851.png)
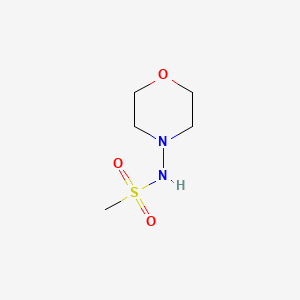
![3-Ethoxyspiro[3.6]decan-1-one](/img/structure/B8475858.png)
